molecular formula C7H7BrN2OS B15302011 2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one

2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one

Cat. No.: B15302011
M. Wt: 247.11 g/mol
InChI Key: PSLPLPGLWJVJHF-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one is a brominated heterocyclic compound featuring a fused thiazole-azepinone scaffold. This structure confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry optimization.

The compound’s bicyclic framework combines a seven-membered azepinone ring with a thiazole moiety, creating a conformationally constrained system that influences binding interactions in biological targets.

Properties

Molecular Formula

C7H7BrN2OS

Molecular Weight

247.11 g/mol

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one

InChI

InChI=1S/C7H7BrN2OS/c8-7-10-4-2-1-3-9-6(11)5(4)12-7/h1-3H2,(H,9,11)

InChI Key

PSLPLPGLWJVJHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromo-substituted amine with a thioamide in the presence of a base. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the sulfur or nitrogen atoms .

Scientific Research Applications

2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the thiazole ring can interact with various biological molecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Amino Groups: Bromination increases electrophilicity, favoring reactivity in Suzuki or Buchwald-Hartwig couplings, whereas amino groups enhance hydrogen-bonding interactions critical for target engagement (e.g., ATAD2 bromodomain binding ).
  • Methyl/Disubstitution : 7,7-Dimethyl substitution (e.g., CAS 123973-48-8) improves metabolic stability by blocking P450-mediated oxidation, a common issue in hit-to-lead optimization .

Physicochemical and Pharmacokinetic Properties

Data from macrofilaricide studies highlight critical differences:

Compound Solubility (µg/mL) Microsomal Stability (T½, min) In Vitro Potency (IC₅₀, µM) Optimization Focus
Cluster 6A* 20–50 >60 1.2 (Mf motility assay) Potency via SAR expansion
2-Amino-7,7-dimethyl analog 10–30 >120 Not reported Fragment-based screening

*Cluster 6A contains the unsubstituted thiazolo[5,4-c]azepin-4-one scaffold with an aromatic western substituent .

Analysis :

  • Solubility: The brominated derivative’s solubility is comparable to amino analogs but lower than imidazole carboxamides (e.g., Cluster 5A: 50–100 µg/mL) .
  • Metabolic Stability : Dimethyl substitution (CAS 123973-48-8) doubles microsomal half-life (T½ >120 min) compared to Cluster 6A (T½ >60 min), critical for oral bioavailability .

Biological Activity

2-Bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one is a heterocyclic compound characterized by its unique structure that includes both sulfur and nitrogen atoms. Its molecular formula is C7H7BrN2OSC_7H_7BrN_2OS, and it has a molecular weight of approximately 247.11 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the bromine atom allows for halogen bonding, while the thiazole ring can form hydrogen bonds and engage in π-π interactions with proteins and enzymes. These interactions may modulate enzyme activity or receptor functions, which is critical for its pharmacological potential.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been evaluated against several human cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa (cervical)0.99 ± 0.01Induces apoptosis and cell cycle arrest
A549 (lung)0.054Inhibits tubulin assembly
MDA-MB-231 (breast)0.19 ± 0.04Disrupts microtubule dynamics

These findings suggest that the compound could serve as a lead in developing new anticancer agents .

Other Biological Activities

In addition to anticancer effects, preliminary research indicates that this compound may possess other biological activities:

  • Antimicrobial Activity : Studies are underway to evaluate its effectiveness against various bacterial strains.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.

Case Study 1: Anticancer Activity in A549 Cells

A study investigated the effects of this compound on A549 lung adenocarcinoma cells. The compound exhibited an IC50 value of 0.054μM0.054\,\mu M, indicating potent inhibitory activity. The mechanism involved cell cycle arrest at the G2/M phase and induced apoptosis through caspase activation. This study suggests that the compound could be a candidate for further development in lung cancer therapy .

Case Study 2: Structural Modifications for Enhanced Activity

Researchers synthesized various derivatives of this compound to enhance its biological activity. Modifications at the C-5 position significantly improved anticancer efficacy against multiple cell lines. For example, compounds with methoxy or halogen substitutions exhibited IC50 values lower than those of the parent compound .

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